molecular formula C18H24N4OS B2922432 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034289-05-7

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2922432
CAS No.: 2034289-05-7
M. Wt: 344.48
InChI Key: PCXJSEZZPHWSRL-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound characterized by its unique structural features, including a triazole ring, a piperidine ring, and an isopropylthio phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the isopropylthio phenyl group can be attached via thiol-ene coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides can be used for substitution reactions.

  • Addition: Reagents like Grignard reagents and organolithium compounds can be employed for addition reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted triazoles or piperidines.

  • Addition: Formation of new carbon-carbon bonds.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Industry: Use in material science for the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone: Similar structure but with a different triazole isomer.

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(ethylthio)phenyl)ethanone: Similar structure but with an ethylthio group instead of isopropylthio.

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(phenylthio)phenyl)ethanone: Similar structure but with a phenylthio group.

Uniqueness: The presence of the isopropylthio group in this compound provides unique chemical and biological properties compared to similar compounds. This group can influence the compound's solubility, stability, and reactivity, making it distinct in its applications.

This comprehensive overview highlights the significance of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone in scientific research and its potential for various applications. Further studies and developments in this area could lead to new discoveries and advancements in multiple fields.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14(2)24-17-5-3-15(4-6-17)13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJSEZZPHWSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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